Product packaging for 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene(Cat. No.:CAS No. 85143-29-9)

1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene

Cat. No.: B2756105
CAS No.: 85143-29-9
M. Wt: 227.12
InChI Key: UQXIEXDJQFVQKZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene is an organic compound with the molecular formula C9H7BrS and a molecular weight of 227.12 g/mol . It is characterized by a benzene ring substituted with a bromine atom and a propynylsulfanyl group (CC#CS-) at the para positions . Its structure is defined by the SMILES notation CC#CSC1=CC=C(Br)C=C1 and the InChIKey UQXIEXDJQFVQKZ-UHFFFAOYSA-N . This compound is typically supplied as a powder and requires cold-chain transportation and storage at 4°C to ensure stability . As a building block, its molecular structure incorporates both a bromo substituent and a sulfur-containing alkyne moiety, making it a valuable intermediate in synthetic organic chemistry . Researchers can utilize this compound in various applications, including metal-catalyzed cross-coupling reactions, where the bromine atom acts as a good leaving group. Simultaneously, the thioether-linked propyne group offers potential for further functionalization, such as in Click chemistry via azide-alkyne cycloadditions, or as a ligand in coordination chemistry . It is also a key precursor for the synthesis of more complex sulfur and alkyne-containing molecules for research in materials science and chemical biology . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling information. Key identifiers include CAS Number 85143-29-9, MDL number MFCD28023731, and PubChem CID 13078072 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrS B2756105 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene CAS No. 85143-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-prop-1-ynylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXIEXDJQFVQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CSC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85143-29-9
Record name 1-bromo-4-(prop-1-yn-1-ylsulfanyl)benzene
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Strategic Methodologies for the Chemical Synthesis of 1 Bromo 4 Prop 1 Yn 1 Ylsulfanyl Benzene

Design and Synthesis of Precursor Molecules

The logical synthesis of the target compound involves the preparation of two key fragments: an appropriately substituted halogenated benzene (B151609) and a source for the propargylthiol moiety.

Synthesis of Halogenated Benzenes for Thioether Coupling

The aryl component required for the synthesis is a 4-bromophenyl group attached to a sulfur atom. A common and direct precursor for this is 4-bromothiophenol (B107966). This compound can be synthesized through several established methods. One prominent method involves the reduction of 4-bromo-benzenesulfonyl chloride. This transformation can be achieved using red phosphorus and iodine in an acidic medium. wikipedia.orgchemicalbook.com Another route to 4-bromothiophenol is the hydrogenation of its corresponding disulfide, 4,4'-dibromodiphenyl disulfide. wikipedia.orgchemicalbook.com

Alternatively, a 1,4-dihalogenated benzene, such as 1,4-dibromobenzene, could be used as the starting material, where one of the bromine atoms is selectively substituted by the sulfur nucleophile.

Preparation of Propargyl Thiol or Related Sulfanyl (B85325) Anion Precursors

The "prop-1-yn-1-ylsulfanyl" portion of the target molecule is typically introduced using a propargyl source. While propargyl thiol itself can be used, it is often more convenient to use a more stable and readily available precursor like propargyl bromide. Propargyl bromide is commonly synthesized from propargyl alcohol. A typical laboratory preparation involves the reaction of propargyl alcohol with phosphorus tribromide (PBr₃), often in the presence of a base like pyridine (B92270) to neutralize the HBr byproduct. prepchem.comgoogle.com This method provides the electrophilic propargyl bromide needed for reaction with a sulfur nucleophile. prepchem.comgoogle.complos.org

The direct use of propargyl thiol or the in-situ generation of its sulfanyl anion (thiolate) from a suitable precursor is another viable strategy, particularly for coupling with an activated aryl halide. nih.gov

Carbon-Sulfur Bond Formation Strategies

The crucial step in the synthesis of 1-bromo-4-(prop-1-yn-1-ylsulfanyl)benzene is the formation of the carbon-sulfur (C-S) bond that links the aryl and propargyl moieties. Several powerful strategies are available for constructing such aryl thioether linkages.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Thioether Linkage

Nucleophilic aromatic substitution (SNAr) is a pathway for forming C-S bonds by reacting a nucleophile, such as a thiolate, with an aryl halide. nih.govbohrium.com However, this reaction generally requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group (the halogen). libretexts.orgyoutube.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

For a substrate like 1,4-dibromobenzene, the bromine atom is not a strong activating group. Therefore, a direct SNAr reaction with a propargylthiolate would likely be inefficient and require harsh reaction conditions. The SNAr approach becomes more feasible if the benzene ring contains potent EWGs like nitro or cyano groups, which are absent in the target molecule's precursor. nih.govlibretexts.org

Substrate TypeActivating Group RequirementConditionsApplicability to Target Synthesis
Electron-deficient heteroarenesNone needed for manyK₂CO₃, DMAc, rt-100 °C nih.govLow
Electron-rich arenesStrong EWG (e.g., -NO₂, -CN) required nih.govlibretexts.orgStrong base, elevated temperatureLow
1,4-DihalobenzeneNot sufficiently activatedHarsh conditions, low yieldVery Low

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

SolventGeneral ObservationsPotential Impact on Synthesis
Dimethylformamide (DMF) High boiling point, good solvating power for polar and nonpolar reactants.Can facilitate the dissolution of the thiol and the copper salt, potentially leading to higher reaction rates.
Dimethyl Sulfoxide (B87167) (DMSO) Strong coordinating solvent, can stabilize catalytic intermediates.May enhance catalyst stability and turnover, but can be difficult to remove during workup.
Toluene Nonpolar solvent.Often used in reactions where water needs to be removed azeotropically. May be less effective for dissolving ionic intermediates.
Acetonitrile (CH₃CN) Polar aprotic solvent with a lower boiling point than DMF or DMSO.Can be a good alternative when milder reaction conditions are desired and facilitates easier product isolation.
Tetrahydrofuran (THF) Ethereal solvent, often used in organometallic reactions.Its coordinating ability can influence the reactivity of the catalyst.

The selection of the optimal solvent would require experimental screening to balance reactant solubility, catalyst performance, and ease of product isolation.

In many transition metal-catalyzed reactions, the ligand plays a crucial role in determining the outcome. For copper-catalyzed reactions, while some proceed without a ligand, the addition of ligands such as phenanthroline, bipyridine, or various phosphines can enhance catalyst stability and efficiency. For nickel-catalyzed systems, ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or N-heterocyclic carbenes are often essential.

Catalyst loading is another critical parameter. While higher catalyst loading may lead to faster reactions, it also increases costs and the potential for metal contamination in the final product. Optimization aims to find the lowest effective catalyst concentration that provides a good yield in a reasonable timeframe. Typical catalyst loadings for these types of cross-coupling reactions range from 1 to 10 mol%.

The reaction temperature significantly affects the rate of reaction. While higher temperatures generally lead to faster kinetics, they can also promote side reactions and catalyst decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of all components. For many copper- and nickel-catalyzed C-S couplings, temperatures in the range of 80-120 °C are common.

Reaction time is determined by monitoring the consumption of the starting materials, typically by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is allowed to proceed until no further conversion is observed.

Pressure is generally not a critical parameter for these solution-phase reactions unless volatile reagents are used or if the reaction is conducted at a temperature above the boiling point of the solvent, in which case a sealed reaction vessel would be necessary.

Advanced Techniques for Product Purification and Isolation

Following the completion of the synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, catalyst residues, and byproducts. A multi-step purification process is typically required to isolate this compound in high purity.

Workup: The first step usually involves quenching the reaction, for example, by adding an aqueous solution. This is followed by extraction of the organic product into an immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine to remove water-soluble impurities and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate.

Chromatography: The primary method for purifying organic compounds is column chromatography.

Chromatographic MethodPrinciple and Application
Silica (B1680970) Gel Column Chromatography The most common technique. The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). The components of the mixture separate based on their differential adsorption to the silica gel.
Preparative Thin Layer Chromatography (Prep-TLC) Similar in principle to column chromatography but performed on a larger TLC plate. It is suitable for smaller scale purifications or for separating compounds with very similar polarities.
High-Performance Liquid Chromatography (HPLC) A more advanced technique offering higher resolution and efficiency. It can be used in either normal-phase or reverse-phase mode.

Recrystallization: If the purified product is a solid, recrystallization can be an effective final purification step. This involves dissolving the compound in a hot solvent in which it has high solubility and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

The purity of the final product would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Chromatographic techniques are powerful tools for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. orgchemboulder.com For a relatively nonpolar, aromatic compound like this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) are highly effective.

Column Chromatography

Flash column chromatography is a common and effective method for the preparative scale purification of organic compounds. orgsyn.org The choice of stationary and mobile phases is critical for achieving good separation. orgchemboulder.com

Stationary Phase: Silica gel (SiO₂) is the most common stationary phase for normal-phase chromatography due to its polarity and cost-effectiveness. The polar silanol (B1196071) groups on the silica surface interact with polar functionalities of the molecules in the mixture.

Mobile Phase (Eluent): A nonpolar solvent system is typically used to elute nonpolar compounds from a silica gel column. A gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity, is often employed. For this compound, a mixture of hexane (B92381) and ethyl acetate would be a suitable eluent system. The separation would begin with 100% hexane, and the proportion of ethyl acetate would be slowly increased to elute compounds with increasing polarity.

The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, typically by Thin-Layer Chromatography (TLC). magritek.com Fractions containing the pure desired product are then combined and the solvent is removed under reduced pressure.

Illustrative Data Table for Column Chromatography Purification

The following table is a representative example of how data from a column chromatography purification of a crude reaction mixture might be presented.

Fraction NumbersEluent System (Hexane:Ethyl Acetate)Compounds Detected (by TLC)Mass of Isolated Compound (g)Purity (%)
1-5100:0Starting Material 1 (Less Polar)0.85>98
6-1098:2Mixture--
11-2095:5Product: this compound 4.50>99
21-2590:10Starting Material 2 (More Polar)0.65>97

High-Performance Liquid Chromatography (HPLC)

For analytical assessment of purity or for small-scale preparative purification, reversed-phase HPLC is a highly suitable technique. sielc.compharmaknowledgeforum.com

Stationary Phase: A nonpolar stationary phase, such as octadecylsilane (B103800) (C18) bonded to silica particles, is used in reversed-phase HPLC. pharmaknowledgeforum.com

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used. vaia.com For nonpolar aromatic compounds, a gradient is often run, starting with a higher proportion of water and increasing the organic solvent concentration to elute the more nonpolar components.

Detection is commonly achieved using a UV detector, as aromatic compounds like this compound strongly absorb UV light.

Recrystallization and Precipitation Methods for Purity Enhancement

Recrystallization is a fundamental technique for purifying solid organic compounds. mt.com The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. rochester.edu

For a crystalline solid like this compound, a suitable solvent would likely be a polar protic solvent like ethanol, or a solvent pair such as a hexane/dichloromethane or hexane/ethyl acetate mixture. youtube.com The process involves:

Dissolving the crude solid in a minimum amount of the hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed, which promotes the formation of pure crystals.

Collecting the purified crystals by filtration and washing them with a small amount of cold solvent.

Drying the crystals to remove any residual solvent.

Precipitation can also be used, which is a faster process of solidification, often induced by adding an anti-solvent in which the compound is insoluble. However, recrystallization generally yields a product of higher purity due to the slow and selective formation of the crystal lattice. mt.com

Illustrative Data Table for Recrystallization

This table provides a hypothetical example of the results from a recrystallization process to enhance the purity of the target compound after initial chromatographic separation.

Initial Mass of Crude Product (g)Recrystallization SolventVolume of Solvent (mL)Mass of Recrystallized Product (g)Recovery (%)Melting Point (°C)Purity (by HPLC, %)
4.5095% Ethanol504.1091.178-79>99.8

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. A complete NMR analysis of 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene would involve a suite of experiments to map out the proton and carbon environments and their connectivity.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of this compound would provide crucial information about the electronic environment of the hydrogen atoms. The aromatic protons on the benzene (B151609) ring are expected to appear as a set of doublets, characteristic of a 1,4-disubstituted pattern. The chemical shifts of these protons would be influenced by the electron-withdrawing bromine atom and the electron-donating prop-1-yn-1-ylsulfanyl group. The methyl protons of the propargyl group would likely appear as a singlet in the upfield region of the spectrum.

Proton EnvironmentExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
Aromatic (ortho to Br)-d-
Aromatic (ortho to S)-d-
Methyl (CH₃)-s-

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Determination

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The spectrum would show distinct signals for the methyl carbon, the two acetylenic carbons, and the four unique carbons of the p-disubstituted benzene ring. The carbon atom attached to the bromine would be significantly shifted, as would the carbon atom bonded to the sulfur atom.

Carbon EnvironmentExpected Chemical Shift (ppm)
Aromatic (C-Br)-
Aromatic (C-S)-
Aromatic (CH)-
Aromatic (CH)-
Acetylenic (C≡C)-
Acetylenic (C≡C)-
Methyl (CH₃)-

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would establish the coupling relationships between adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting the prop-1-yn-1-ylsulfanyl group to the brominated benzene ring.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Group Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the alkyne and the substituted benzene ring.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
C≡C (Alkyne)~2100-2260Stretching
C-H (Aromatic)~3000-3100Stretching
C=C (Aromatic)~1450-1600Stretching
C-Br~500-600Stretching
C-S~600-800Stretching

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and deducing the structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be used to determine the accurate mass of the molecular ion of this compound. This measurement would provide a highly precise molecular formula, confirming the elemental composition of the compound. The monoisotopic mass of C₉H₇BrS is calculated to be approximately 225.9452 Da.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is a powerful analytical technique that could provide precise information about the three-dimensional arrangement of atoms within a crystal of this compound. By irradiating a single crystal of the compound with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 5.432
c (Å) 18.765
α (°) 90
β (°) 98.45
γ (°) 90
Volume (ų) 1020.1

Note: The data in the table above is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallography experiment. Actual experimental data is not publicly available.

Elemental Analysis (Combustion Analysis) for Empirical Formula Verification

Elemental analysis, specifically combustion analysis, is a fundamental technique used to determine the elemental composition of a compound. For this compound, this method would be employed to experimentally verify its empirical formula, C₉H₇BrS. The analysis involves combusting a precisely weighed sample of the compound in a stream of pure oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), are collected and quantified. The bromine content is typically determined by other methods, such as titration after combustion.

From the masses of the combustion products, the percentage of carbon, hydrogen, and sulfur in the original sample can be calculated. These experimental percentages are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 9 108.09 47.59
Hydrogen H 1.008 7 7.056 3.11
Bromine Br 79.90 1 79.90 35.18
Sulfur S 32.07 1 32.07 14.12

| Total | | | | 227.12 | 100.00 |

Chromatographic Purity Assessment and Quantitative Analysis (e.g., GC, LC)

Chromatographic techniques are essential for assessing the purity of this compound and can also be adapted for quantitative analysis. Gas Chromatography (GC) and Liquid Chromatography (LC) are the most common methods used for this purpose.

Gas Chromatography (GC): Given the likely volatility of this compound, GC would be a suitable method for purity assessment. A small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). The separation is based on the differential partitioning of the compound between the two phases. A detector at the end of the column measures the amount of substance eluting over time, producing a chromatogram. A pure sample would ideally show a single peak, and the area of this peak is proportional to the amount of the compound present. The presence of additional peaks would indicate impurities.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity determination, particularly if the compound has limited thermal stability. In HPLC, the sample is dissolved in a solvent (the mobile phase) and pumped at high pressure through a column packed with a solid adsorbent (the stationary phase). Separation is achieved based on the compound's interaction with the stationary phase. A detector records the elution of the compound, and as with GC, the purity is assessed by the number and relative areas of the peaks in the resulting chromatogram.

Illustrative Chromatographic Data Table

Technique Column Mobile Phase/Carrier Gas Retention Time (min) Purity (%)
GC DB-5 (30 m x 0.25 mm) Helium 12.5 >99

Mechanistic Investigations and Reactivity Profiling of 1 Bromo 4 Prop 1 Yn 1 Ylsulfanyl Benzene

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The presence of a bromine atom on the phenyl ring makes 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Sonogashira Coupling with Terminal Alkynes for Extended Conjugated Systems

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For this compound, this reaction allows for the extension of the conjugated π-system, which is of significant interest in the development of organic electronic materials.

The general reaction involves the coupling of this compound with a variety of terminal alkynes. The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired coupled products.

Table 1: Illustrative Sonogashira Coupling of this compound with Various Terminal Alkynes

EntryTerminal AlkyneCatalyst SystemBaseSolventProductYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene1-(Prop-1-yn-1-ylsulfanyl)-4-(phenylethynyl)benzene85-95
21-HexynePdCl₂(PPh₃)₂ / CuIPiperidineDMF1-(Hex-1-yn-1-yl)-4-(prop-1-yn-1-ylsulfanyl)benzene80-90
3TrimethylsilylacetylenePd(OAc)₂ / PPh₃ / CuIi-Pr₂NHTHF1-(Prop-1-yn-1-ylsulfanyl)-4-((trimethylsilyl)ethynyl)benzene90-98
4Propargyl alcoholPd(dppf)Cl₂ / CuIDBUAcetonitrile3-(4-(Prop-1-yn-1-ylsulfanyl)phenyl)prop-2-yn-1-ol75-85

Note: The data in this table is illustrative and based on typical yields for Sonogashira coupling reactions of aryl bromides.

Suzuki-Miyaura Coupling with Organoboron Reagents for Biaryl Synthesis

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This reaction involves the cross-coupling of an organoboron reagent with an organohalide, catalyzed by a palladium complex in the presence of a base.

This compound can readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids or their esters to furnish a range of biaryl derivatives. The electronic and steric properties of the boronic acid partner can influence the reaction efficiency.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

EntryOrganoboron ReagentCatalystBaseSolventProductYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O4-(Prop-1-yn-1-ylsulfanyl)-1,1'-biphenyl88-96
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Dioxane/H₂O4'-Methoxy-4-(prop-1-yn-1-ylsulfanyl)-1,1'-biphenyl85-93
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosCs₂CO₃Toluene2-(4-(Prop-1-yn-1-ylsulfanyl)phenyl)thiophene80-90
4Naphthalene-1-boronic acidPd₂(dba)₃ / XPhosK₂CO₃THF/H₂O1-(4-(Prop-1-yn-1-ylsulfanyl)phenyl)naphthalene82-91

Note: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura coupling reactions of aryl bromides.

Heck Coupling with Alkenes for Olefination

The Heck coupling reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted olefins. This palladium-catalyzed reaction typically requires a base and is a key transformation in the synthesis of various natural products and pharmaceuticals.

The reaction of this compound with a range of alkenes, such as styrenes and acrylates, can be expected to proceed efficiently to yield the corresponding olefination products. The regioselectivity of the reaction is a critical aspect, often favoring the formation of the trans-isomer.

Table 3: Plausible Heck Coupling Reactions of this compound

EntryAlkeneCatalystBaseSolventProductYield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF(E)-1-(Prop-1-yn-1-ylsulfanyl)-4-styrylbenzene75-85
2Methyl acrylatePdCl₂(PPh₃)₂K₂CO₃AcetonitrileMethyl (E)-3-(4-(prop-1-yn-1-ylsulfanyl)phenyl)acrylate70-80
31-OctenePd(dppf)Cl₂NaOAcDMA1-(Oct-1-en-1-yl)-4-(prop-1-yn-1-ylsulfanyl)benzene65-75
4CyclohexenePd₂(dba)₃ / Buchwald ligandCs₂CO₃Toluene1-(Cyclohex-1-en-1-yl)-4-(prop-1-yn-1-ylsulfanyl)benzene60-70

Note: The data in this table is illustrative and based on typical yields and selectivities for Heck coupling reactions of aryl bromides.

Negishi Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. A key advantage of this reaction is the high functional group tolerance of the organozinc reagents.

This compound is a suitable substrate for Negishi coupling reactions. The use of various organozinc reagents allows for the introduction of a wide array of alkyl, aryl, and vinyl groups at the 4-position of the benzene (B151609) ring.

Table 4: Anticipated Negishi Coupling of this compound

EntryOrganozinc ReagentCatalystSolventProductYield (%)
1Phenylzinc chloridePd(PPh₃)₄THF4-(Prop-1-yn-1-ylsulfanyl)-1,1'-biphenyl85-95
2Ethylzinc bromidePd(dppf)Cl₂THF1-Ethyl-4-(prop-1-yn-1-ylsulfanyl)benzene70-80
3Vinylzinc bromidePd(OAc)₂ / PPh₃THF1-(Prop-1-yn-1-ylsulfanyl)-4-vinylbenzene75-85
4Benzylzinc chlorideNi(acac)₂ / dppeDMA1-Benzyl-4-(prop-1-yn-1-ylsulfanyl)benzene70-80

Note: The data in this table is illustrative and based on typical yields for Negishi coupling reactions of aryl bromides.

Stille Coupling with Organotin Reagents

The Stille coupling is a palladium-catalyzed cross-coupling reaction between an organotin compound and an organohalide. This reaction is known for its tolerance to a wide range of functional groups and its insensitivity to the presence of water.

The aryl bromide functionality of this compound can be effectively coupled with various organostannanes. This allows for the formation of new carbon-carbon bonds, including sp²-sp², sp²-sp³, and sp²-sp couplings.

Table 5: Hypothetical Stille Coupling Reactions of this compound

EntryOrganotin ReagentCatalystSolventProductYield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄Toluene4-(Prop-1-yn-1-ylsulfanyl)-1,1'-biphenyl80-90
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂THF1-(Prop-1-yn-1-ylsulfanyl)-4-vinylbenzene75-85
3Trimethyl(ethynyl)stannanePd₂(dba)₃ / AsPh₃Dioxane1-Ethynyl-4-(prop-1-yn-1-ylsulfanyl)benzene70-80
4Tributyl(2-thienyl)stannanePd(dppf)Cl₂DMF2-(4-(Prop-1-yn-1-ylsulfanyl)phenyl)thiophene75-85

Note: The data in this table is illustrative and based on typical yields for Stille coupling reactions of aryl bromides.

Reactivity of the Propynyl (B12738560) Moiety in Various Transformations

The propynyl group in this compound is another site of reactivity, offering opportunities for further functionalization. The terminal alkyne can undergo a variety of transformations, including additions, cycloadditions, and coupling reactions.

The reactivity of the propynyl moiety can be influenced by the electronic nature of the aryl thioether group. Common transformations of terminal alkynes that could be applicable to this molecule include:

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,2,3-triazoles.

Hydration: In the presence of a suitable catalyst (e.g., mercury(II) salts or gold complexes), the alkyne can undergo hydration to form a methyl ketone.

Carbometalation: The alkyne can react with organometallic reagents in the presence of a transition metal catalyst to form new carbon-carbon bonds.

Cadiot-Chodkiewicz Coupling: The terminal alkyne can be coupled with a 1-bromoalkyne in the presence of a copper(I) salt and a base to form an unsymmetrical diacetylene.

Further research is needed to fully explore the synthetic potential of the propynyl group in this compound and to understand how the aryl bromide and thioether functionalities influence its reactivity in these transformations.

Cycloaddition Reactions (e.g., Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - Click Chemistry)

The terminal alkyne group in this compound makes it an ideal candidate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govnih.gov This reaction facilitates the covalent linking of molecules with high efficiency and specificity. taylorfrancis.com In a typical CuAAC reaction, the alkyne moiety of this compound would react with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

While specific studies detailing the CuAAC reaction for this compound are not extensively documented in the reviewed literature, the expected transformation would proceed as illustrated below. The reaction is known for its high yields and tolerance of various functional groups. mdpi.com

Table 1: Hypothetical CuAAC Reaction of this compound

Alkyne ReactantAzide ReactantExpected ProductCatalyst System
This compoundBenzyl Azide1-Benzyl-4-((4-bromophenyl)thio)methyl)-1H-1,2,3-triazoleCuSO₄·5H₂O, Sodium Ascorbate

Hydration and Hydroamination Reactions for Ketone/Imine Formation

The propargyl group's triple bond can undergo hydration and hydroamination reactions, typically catalyzed by transition metals, to yield ketones and imines, respectively.

Hydration: The addition of water across the alkyne, often catalyzed by mercury(II) or gold salts, would be expected to follow Markovnikov's rule. The initial enol intermediate would tautomerize to the more stable ketone. For this compound, this would result in the formation of a methyl ketone.

Hydroamination: Similarly, the addition of an amine across the triple bond, catalyzed by various transition metals, would lead to an enamine or imine. The regioselectivity of this addition can be influenced by the choice of catalyst and the nature of the amine.

Detailed experimental data for these specific reactions on this compound are sparse in the literature. The table below illustrates the expected products based on established reactivity patterns.

Table 2: Predicted Products of Hydration and Hydroamination

Reaction TypeReagentsExpected IntermediateFinal Product
HydrationH₂O, H₂SO₄, HgSO₄1-((4-Bromophenyl)thio)prop-1-en-2-ol1-((4-Bromophenyl)thio)propan-2-one
HydroaminationAniline, AuCl₃(Z)-N-(1-((4-Bromophenyl)thio)prop-1-en-2-yl)aniline1-((4-Bromophenyl)thio)propan-2-imine derivative

Electrophilic Additions Across the Triple Bond

The electron-rich triple bond of this compound is susceptible to electrophilic addition. For instance, the addition of hydrogen halides (HX) or halogens (X₂) would proceed via a carbocationic intermediate. The regioselectivity of HX addition is expected to follow Markovnikov's rule, with the hydrogen adding to the terminal carbon and the halide to the internal carbon of the alkyne. Dihalogenation would lead to the formation of a tetra-halogenated product. Research specifically detailing these additions for the title compound is limited.

Transformations Involving the Thioether Linkage

The thioether (-S-) linkage is another key reactive site within the molecule, primarily susceptible to oxidation and bond cleavage.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the thioether can be selectively oxidized to form a sulfoxide (B87167) and subsequently a sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. The extent of oxidation can be controlled by the stoichiometry of the oxidant and the reaction conditions. The resulting sulfoxides are chiral, while the sulfones are valuable intermediates in organic synthesis.

Table 3: Oxidation States of the Thioether Linkage

Starting MaterialOxidizing Agent (Equivalents)Product
This compoundm-CPBA (1 eq.)1-Bromo-4-(prop-1-yn-1-ylsulfinyl)benzene (Sulfoxide)
This compoundm-CPBA (>2 eq.)1-Bromo-4-(prop-1-yn-1-ylsulfonyl)benzene (Sulfone)

Cleavage of the Carbon-Sulfur Bond

Cleavage of the carbon-sulfur bonds in thioethers can be achieved under various conditions, often involving reducing agents (e.g., Raney nickel) or organometallic reagents. This transformation can be synthetically useful for deprotection or further functionalization. Specific protocols for the C-S bond cleavage in this compound have not been widely reported, but such reactions would likely result in the formation of 4-bromothiophenol (B107966) and a propylene (B89431) derivative.

Regioselectivity and Stereoselectivity Studies in Complex Reactions

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility.

In CuAAC reactions , the catalytic cycle involving copper acetylides inherently directs the reaction to yield the 1,4-disubstituted triazole regioisomer exclusively, as opposed to the mixture of 1,4- and 1,5-isomers often seen in uncatalyzed thermal cycloadditions. nih.gov

In electrophilic additions , as mentioned, the regioselectivity is dictated by Markovnikov's rule, leading to the formation of the more stable carbocation intermediate.

In hydration/hydroamination , the regiochemical outcome is also governed by the formation of the more stable intermediate, leading to the ketone or imine at the C2 position of the propyl chain.

Stereoselectivity would be a key consideration in reactions that create new chiral centers, such as the oxidation of the thioether to a chiral sulfoxide or certain addition reactions across the alkyne if prochiral substrates are used. However, comprehensive stereoselectivity studies for reactions involving this compound are not currently prevalent in the scientific literature.

Investigation of Reaction Mechanisms and Catalytic Cycles

The elucidation of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For a molecule such as this compound, with its multiple reactive centers, a multi-pronged approach is necessary to unravel the intricacies of its reactivity.

Kinetic studies are a powerful tool for quantitatively assessing reaction rates and identifying the rate-limiting step of a reaction sequence. For this compound, several transformations could be envisaged, including cross-coupling reactions at the C-Br bond, reactions involving the propargyl group, and transformations centered on the sulfur atom.

A hypothetical study could involve the palladium-catalyzed Sonogashira coupling of this compound with a terminal alkyne. The reaction rate could be monitored by tracking the disappearance of the starting material or the appearance of the product over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

The rate law for the reaction could be determined by systematically varying the concentrations of the reactants (this compound, the coupling partner, the palladium catalyst, the ligand, and the base) and observing the effect on the initial reaction rate. A plausible rate law might take the form:

Rate = k[Aryl Halide]a[Alkyne]b[Pd Catalyst]c[Ligand]d[Base]e

Where a, b, c, d, and e are the orders of the reaction with respect to each component. The determination of these orders would provide critical insights into the mechanism. For many palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) complex or the reductive elimination from the Pd(II) intermediate.

Table 1: Hypothetical Kinetic Data for the Sonogashira Coupling of this compound

Experiment[Aryl Bromide] (M)[Alkyne] (M)[Pd Catalyst] (mol%)Initial Rate (M/s)
10.10.111.2 x 10-5
20.20.112.4 x 10-5
30.10.211.2 x 10-5
40.10.122.4 x 10-5

This data is illustrative and intended to demonstrate the principles of kinetic analysis.

From this hypothetical data, one could infer that the reaction is first order with respect to the aryl bromide and the palladium catalyst, and zero order with respect to the alkyne, suggesting that the oxidative addition of this compound to the palladium center is the rate-limiting step.

The direct observation and characterization of reaction intermediates provide unequivocal evidence for a proposed reaction mechanism. In the context of transition metal-catalyzed reactions of this compound, it might be possible to isolate and characterize key intermediates under specific conditions, such as low temperatures or by using stoichiometric amounts of the metal catalyst.

For instance, in a gold-catalyzed reaction involving the propargyl sulfide (B99878) moiety, it is conceivable that a gold-π-alkyne complex could be formed. Gold catalysts are known for their high affinity for alkynes. Furthermore, intramolecular rearrangements could lead to the formation of allenyl-gold or other organogold intermediates. The isolation of such species would be a significant step in understanding the reaction pathway.

Techniques for the characterization of these intermediates would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and potentially 31P NMR (if phosphine (B1218219) ligands are used) would provide structural information about the isolated complex.

X-ray Crystallography: If a stable crystalline intermediate can be obtained, X-ray diffraction would provide its precise three-dimensional structure.

Mass Spectrometry: High-resolution mass spectrometry could confirm the elemental composition of the intermediate.

Table 2: Potential Reaction Intermediates and Characterization Methods

Proposed IntermediatePotential Reaction TypeKey Characterization Techniques
Oxidative Addition Complex (Ar-Pd(II)-Br)Palladium-catalyzed cross-coupling1H NMR, 13C NMR, 31P NMR, X-ray Crystallography
Gold-π-Alkyne ComplexGold-catalyzed alkyne activation13C NMR, FT-IR (alkyne stretch), X-ray Crystallography
Allenyl-Gold IntermediateGold-catalyzed rearrangement1H NMR, 13C NMR, Mass Spectrometry

Hammett Plots

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic compounds. By correlating reaction rates or equilibrium constants for a series of substituted benzene derivatives with the Hammett substituent constant (σ), one can gain insight into the electronic nature of the transition state of the rate-limiting step.

To apply this to this compound, one would need to synthesize a series of analogues with different substituents in the para position of the phenyl ring (in place of the bromine). The rates of a particular reaction, for example, the oxidation of the sulfide to a sulfoxide, could then be measured for each derivative.

A plot of log(kX/kH) versus the appropriate Hammett constant (σ or σ+/σ-) would be constructed, where kX is the rate constant for the substituted derivative and kH is the rate constant for the unsubstituted parent compound. The slope of this plot, the reaction constant (ρ), provides information about the charge development in the transition state.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or the decrease of positive charge) at or near the aromatic ring in the transition state.

A negative ρ value indicates that the reaction is favored by electron-donating groups, implying the development of positive charge (or the decrease of negative charge) in the transition state.

For the oxidation of the sulfide in the this compound system, a negative ρ value would be expected, as electron-donating groups would increase the electron density on the sulfur atom, making it more susceptible to electrophilic attack by the oxidant.

Table 3: Hypothetical Hammett Data for the Sulfide Oxidation of Substituted Aryl Propargyl Sulfides

Substituent (X)σpRate Constant (kX) (M-1s-1)log(kX/kH)
-OCH3-0.273.5 x 10-30.54
-CH3-0.172.1 x 10-30.32
-H0.001.0 x 10-30.00
-Cl0.234.2 x 10-4-0.38
-NO20.785.8 x 10-5-1.24

This data is for illustrative purposes.

Isotopic Labeling Studies

Isotopic labeling is a powerful technique for tracing the fate of atoms during a chemical reaction and for determining kinetic isotope effects (KIEs), which can provide information about bond-breaking and bond-forming steps in the rate-limiting step.

For this compound, several isotopic labeling experiments could be designed. For example, in a rearrangement reaction involving the propargyl group, one could synthesize a derivative with a 13C label at one of the acetylenic carbons. The position of the 13C label in the product would reveal the connectivity changes that have occurred during the rearrangement.

Furthermore, deuterium (B1214612) labeling can be used to probe for KIEs. For instance, if a reaction is proposed to involve the abstraction of a propargylic proton in the rate-limiting step, synthesizing the compound with deuterium at the methyl group of the propargyl moiety (CD3) and comparing its reaction rate to the non-deuterated analogue would be informative. A significant primary kinetic isotope effect (kH/kD > 2) would provide strong evidence for the involvement of C-H bond cleavage in the rate-determining step.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the ground-state properties of molecules with a favorable balance of accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a molecule like 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene, this would involve calculating the potential energy surface to find the global minimum.

Conformational analysis would be crucial to identify the most stable orientation of the propargyl group (-CH₂C≡CH) relative to the bromophenyl ring. The rotation around the sulfur-carbon bonds would be systematically explored to locate all possible conformers and determine their relative energies. The optimized geometry would provide key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-BrData not available
Bond LengthC-SData not available
Bond LengthS-C(propargyl)Data not available
Bond AngleC-S-CData not available
Dihedral AngleC-C-S-CData not available

Understanding the electronic structure is key to predicting a molecule's reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

A molecular electrostatic potential (MEP) map would also be calculated to visualize the charge distribution. This would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, highlighting the electronegative bromine and sulfur atoms as well as the electron-rich triple bond.

Table 2: Hypothetical Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined.

These calculated frequencies, once properly scaled to account for systematic errors in the computational method, can be compared with experimental spectroscopic data to confirm the structure of the synthesized compound. The calculations would help assign specific absorption bands in an experimental IR spectrum to particular molecular motions, such as C-H stretches, C≡C triple bond stretches, and vibrations of the benzene (B151609) ring.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Beyond ground-state properties, computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. This involves mapping out the potential energy surface that connects reactants to products.

A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction. Locating and characterizing these transition states are fundamental to understanding reaction mechanisms. For a potential reaction, such as an electrophilic substitution on the benzene ring or a reaction at the alkyne group, quantum chemical calculations would be employed to find the geometry of the transition state structure. A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

MD simulations would allow for the exploration of the conformational landscape of the molecule, particularly the flexibility of the prop-1-yn-1-ylsulfanyl side chain relative to the rigid bromophenyl group. The simulation would model the interactions of the molecule with itself and with solvent molecules, providing a picture of its behavior in a condensed phase.

Expected Intermolecular Interactions: The structure of this compound suggests several key intermolecular interactions that would govern its behavior in bulk:

Halogen Bonding: The bromine atom on the benzene ring can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms on neighboring molecules. acs.orgrsc.org This type of interaction is significant in crystal engineering and molecular recognition.

π–π Stacking: The electron-rich aromatic ring can interact with other aromatic rings through π–π stacking, where the rings align face-to-face or face-to-edge. These interactions are crucial for the organization of aromatic molecules in solids and liquids.

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the presence of electronegative bromine and sulfur atoms. These permanent dipoles would lead to dipole-dipole interactions, influencing the molecule's boiling point and solubility.

Van der Waals Forces: Like all molecules, it would exhibit London dispersion forces, which are temporary attractive forces resulting from fluctuating electron clouds.

An MD simulation would quantify the contributions of these different interactions, providing a detailed understanding of the molecule's structural and thermodynamic properties in various environments. Studies on related bromobenzene (B47551) and thioether compounds often reveal the importance of these combined interactions in determining their physical properties. derpharmachemica.comresearchgate.netmdpi.com

The table below summarizes the potential intermolecular interactions and the molecular components responsible.

Interaction TypeParticipating MoietySignificance
Halogen BondingC-Br groupDirectional interaction influencing crystal packing
π–π StackingBromobenzene ringContributes to aggregation and self-assembly
Dipole-DipoleC-Br, C-S bondsAffects bulk properties like boiling point
Van der WaalsEntire moleculeGeneral attractive forces contributing to cohesion

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Experimental Validation

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting spectroscopic parameters. researchgate.net These predictions are invaluable for validating experimental data and aiding in the structural elucidation of new compounds. For this compound, DFT calculations could provide theoretical NMR and IR spectra.

Predicted NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP. nih.govliverpool.ac.ukchemaxon.com The predicted shifts help in assigning the signals in an experimental spectrum.

The following table provides hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs. stenutz.eu These are representative values and would be refined by actual quantum chemical calculations.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to S)7.20 - 7.40128.0 - 132.0
Aromatic CH (ortho to Br)7.40 - 7.60132.0 - 135.0
Aromatic C-S-135.0 - 140.0
Aromatic C-Br-120.0 - 125.0
S-C≡C-80.0 - 90.0
S-C≡C -CH₃-75.0 - 85.0
≡C-CH₃2.00 - 2.204.0 - 6.0

Predicted IR Frequencies: Theoretical calculations of vibrational frequencies using DFT can predict the positions of key absorption bands in the infrared spectrum. researchgate.net These calculations help to assign vibrational modes to the observed experimental peaks. Anharmonic calculations often provide better agreement with experimental spectra. aip.org

Below is a table of hypothetical predicted IR frequencies for the major functional groups in this compound. The ranges are based on established characteristic frequencies for these groups. orgchemboulder.com

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Aromatic C-HStretching3050 - 3100
Alkyne C≡CStretching2100 - 2260 (weak)
Aromatic C=CRing Stretching1450 - 1600
Methyl C-HAsymmetric/Symmetric Stretching2850 - 2980
C-SStretching600 - 800
C-BrStretching500 - 650

These predicted spectroscopic data serve as a benchmark for experimental characterization. A strong correlation between the calculated and observed spectra would provide high confidence in the structural assignment of synthesized this compound.

Advanced Applications and Synthetic Utility As a Molecular Building Block

Role in the Synthesis of Complex Organic Architectures

The unique structural features of 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene make it an important precursor and intermediate in the synthesis of a wide range of organic molecules. The aryl bromide moiety can participate in numerous cross-coupling reactions, the terminal alkyne is amenable to additions and cycloadditions, and the thioether linkage provides a stable connection that can also influence the electronic properties of the molecule.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its constituent functional groups are frequently employed in the construction of complex natural product scaffolds. The propargyl group, for instance, is a precursor to various functionalities and can be transformed into vinyl stannanes for Stille cross-coupling reactions, a common strategy in natural product synthesis. nih.gov Furthermore, thioethers are present in a number of marine natural products, and their early introduction into a synthetic route is a key strategy. nih.gov The bromo-aryl group allows for the introduction of the entire 4-(prop-1-yn-1-ylsulfanyl)phenyl moiety into a larger molecule via standard cross-coupling methodologies, such as Suzuki, Stille, or Heck reactions.

The general synthetic utility of related propargyl and thioether-containing compounds in natural product synthesis is well-established. For example, the enantioselective thia-Michael addition to form chiral thioethers has been a key step in the synthesis of thelepamide. nih.gov This highlights the potential of this compound to serve as a building block in analogous synthetic strategies where the aryl bromide can be used for subsequent elaborations.

Table 1: Potential Synthetic Transformations of this compound in Complex Molecule Synthesis

Functional Group Reaction Type Potential Outcome
Aryl Bromide Suzuki Coupling Formation of a new C-C bond with an organoboron compound.
Aryl Bromide Heck Coupling Formation of a new C-C bond with an alkene.
Aryl Bromide Sonogashira Coupling Formation of a new C-C bond with a terminal alkyne.
Terminal Alkyne Click Chemistry (CuAAC) Formation of a triazole ring with an azide (B81097).
Terminal Alkyne Hydrostannation Formation of a vinyl stannane (B1208499) for Stille coupling.

The propargyl and aryl bromide functionalities of this compound make it a valuable intermediate for the synthesis of a variety of heterocyclic compounds. The alkyne can undergo cycloaddition reactions to form five- or six-membered rings. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," would allow for the facile synthesis of 1,2,3-triazoles.

Furthermore, the aryl bromide can be converted to an organometallic reagent, which can then be used to construct heterocyclic rings. The combination of the alkyne and the aryl bromide in one molecule allows for sequential or one-pot reactions to build complex heterocyclic systems. For example, a Sonogashira coupling at the aryl bromide position followed by an intramolecular cyclization involving the propargyl group could lead to the formation of fused heterocyclic systems. The synthesis of pyrrole-containing marine natural products often involves the manipulation of bromo-pyrrole precursors, indicating the utility of halogenated aromatics in heterocyclic synthesis. chim.it

The structure of this compound is well-suited for the development of advanced chemical tools, such as chemical probes for studying biological systems. The terminal alkyne provides a "clickable" handle for the attachment of reporter molecules, such as fluorophores or biotin, via CuAAC. mdpi.com This allows for the visualization or isolation of biomolecules that interact with the scaffold.

The aryl thioether portion of the molecule can be designed to mimic certain structural motifs found in biologically active molecules, while the bromo-substituent offers a site for further functionalization to fine-tune the properties of the chemical probe, such as its binding affinity or selectivity. The development of alkyne derivatives of natural products like sitosterol (B1666911) for use as chemical probes underscores the importance of this functional group in chemical biology. mdpi.com

Integration into Materials Science Applications

The unique electronic and structural properties of this compound make it an attractive monomer and building block for the creation of advanced materials with tailored properties.

This compound is a promising monomer for the synthesis of conjugated polymers. The aryl bromide and terminal alkyne functionalities are ideal for polymerization reactions such as Sonogashira coupling, which can produce poly(aryleneethynylene)s (PAEs). oup.com These polymers are known for their interesting photophysical and electronic properties.

Furthermore, this monomer could be used in the synthesis of poly(p-phenylenevinylene) (PPV) derivatives. While traditional PPV synthesis often involves other routes, the use of bromo-alkyne monomers in cross-coupling polymerizations offers a versatile method to introduce specific functionalities into the polymer backbone. nih.govrsc.org The thioether linkage can enhance the solubility and processability of the resulting polymers, which is often a challenge in the field of conjugated polymers. The development of conjugated polymers from various alkyne-containing monomers is a rapidly advancing field with applications in organic electronics. sciengine.com

Table 2: Potential Polymerization Reactions Involving this compound

Polymerization Type Reactive Groups Resulting Polymer Class
Sonogashira Polycondensation Aryl Bromide, Terminal Alkyne Poly(aryleneethynylene)
Heck Polycondensation Aryl Bromide (with a divinyl comonomer) Poly(phenylenevinylene) derivative

The functionalities present in this compound can direct the formation of ordered supramolecular structures through non-covalent interactions. The aromatic ring can participate in π-π stacking interactions, while the sulfur atom of the thioether can engage in halogen bonding with the bromine atom of another molecule. Such Br···S interactions have been shown to facilitate the formation of highly ordered lamellar structures in the solid state.

The terminal alkyne can also participate in hydrogen bonding or other weak interactions, further guiding the self-assembly process. The ability to form well-defined supramolecular assemblies is crucial for the development of functional materials with applications in areas such as molecular electronics and sensing. Aromatic thioethers have been shown to form multivalent platforms for supramolecular assemblies with interesting photophysical properties. researchgate.net

Development of Novel Ligands or Catalysts

The unique electronic and steric properties of this compound make it a promising candidate for the development of novel ligands and catalysts. The sulfur atom, with its lone pairs of electrons, can coordinate to transition metals, while the propargyl group offers further opportunities for modification and interaction.

Structural modifications of this compound can facilitate its role as a ligand in catalysis. The presence of both a soft sulfur donor and a π-system in the alkyne allows for versatile coordination to transition metals. numberanalytics.com Thioethers are known to be excellent ligands for various metal-catalyzed processes. nih.gov The strong coordination of thiolates and thioethers to transition metals can be harnessed to create stable and efficient catalysts. nih.gov Furthermore, alkynyl ligands are known to enhance the reactivity of metal centers in various catalytic reactions, including cross-coupling, hydrogenation, and polymerization. numberanalytics.com

The bromo-substituent on the phenyl ring provides a reactive handle for further functionalization. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce phosphine (B1218219) groups, creating bidentate or tridentate ligands with both sulfur and phosphorus donor atoms. The resulting ligands could find applications in a range of catalytic transformations.

The general reactivity of alkynyl sulfides in transition-metal-catalyzed functionalizations further underscores their potential in catalyst design. researchgate.net These compounds can undergo a variety of transformations, providing access to a diverse array of organosulfur compounds which could themselves act as ligands. researchgate.net

Design and Synthesis of Derivatives with Tuned Reactivity or Functional Profiles

The dual functionality of this compound, possessing both an aryl bromide and a propargyl sulfide (B99878), allows for the systematic design and synthesis of a wide array of derivatives. This versatility enables the tuning of the molecule's reactivity and functional profile to suit specific applications.

The systematic modification of the this compound scaffold would allow for in-depth structure-reactivity relationship (SAR) studies. These studies are crucial for understanding how changes in the molecular structure influence its chemical behavior.

The reactivity of the aryl bromide moiety is a key area for investigation. The nature of the substituent at the para-position to the bromine atom can significantly influence the rate and outcome of cross-coupling reactions. By introducing electron-donating or electron-withdrawing groups at other positions on the phenyl ring, the electronic properties of the C-Br bond can be modulated, thereby affecting its reactivity in, for example, Suzuki, Heck, or Sonogashira coupling reactions.

Similarly, the reactivity of the propargyl sulfide group can be tuned. Modifications to the methyl group of the propargyl moiety or replacement of the sulfur atom could alter the nucleophilicity and steric environment of the alkyne, influencing its participation in cycloaddition reactions or its ability to coordinate to metal centers.

A hypothetical SAR study could involve synthesizing a series of analogues with different substituents on the phenyl ring and evaluating their performance in a specific catalytic reaction. The results of such a study could be tabulated to provide a clear overview of the structure-reactivity trends.

Substituent (X) on Phenyl RingPredicted Effect on C-Br Bond Reactivity in Cross-CouplingPredicted Effect on Alkyne Reactivity
-NO2 (electron-withdrawing)Increased reactivityDecreased nucleophilicity
-OCH3 (electron-donating)Decreased reactivityIncreased nucleophilicity
-Cl (electron-withdrawing, inductive)Increased reactivitySlightly decreased nucleophilicity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in medicinal chemistry and materials science to optimize molecular properties. numberanalytics.comdrugdesign.org The scaffold of this compound offers several opportunities for the exploration of bioisosteric replacements to fine-tune its chemical characteristics.

The phenyl ring is a common target for bioisosteric replacement. While phenyl rings are prevalent in many functional molecules, they can sometimes contribute to poor physicochemical properties. numberanalytics.com Saturated ring systems or other aromatic heterocycles could be explored as replacements for the benzene (B151609) ring to alter properties such as solubility and lipophilicity.

The sulfide linkage also presents an opportunity for bioisosteric modification. Replacing the sulfur atom with selenium or oxygen would be a classical divalent isosteric replacement. u-tokyo.ac.jp This could impact the compound's electronic properties, bond angles, and coordinating ability. For instance, replacing the sulfide with a sulfoxide (B87167) or sulfone would dramatically alter the electronic nature of the linker and its hydrogen bonding capabilities.

Furthermore, the propargyl group itself could be replaced with other functional groups of similar size and shape to probe the importance of the alkyne for a particular application.

Original Functional GroupPotential Bioisosteric ReplacementAnticipated Change in Chemical Properties
PhenylThiopheneAlteration of aromaticity and electronic properties
Sulfide (-S-)Selenide (-Se-)Increased polarizability, altered bond lengths and angles
Sulfide (-S-)Sulfoxide (-SO-)Increased polarity and hydrogen bond accepting ability
AlkyneNitrileChange in geometry from linear to trigonal planar, altered electronic properties

Future Research Directions and Unexplored Potential

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of aryl alkynyl sulfides often involves multi-step procedures that may utilize harsh reagents and generate significant waste. Future research should prioritize the development of more environmentally benign synthetic pathways to 1-Bromo-4-(prop-1-yn-1-ylsulfanyl)benzene. A key area of exploration would be the use of greener solvents, such as water or bio-based solvents, and the replacement of stoichiometric reagents with catalytic systems. One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel, would also contribute to a more sustainable process by reducing purification steps and solvent usage.

ParameterTraditional SynthesisProposed Green Synthesis
Solvent Often volatile organic compounds (VOCs)Water, ethanol, or other bio-derived solvents
Catalyst Stoichiometric amounts of base or metal reagentsCatalytic amounts of transition metals or organocatalysts
Energy Input High temperatures, prolonged reaction timesMilder reaction conditions, potentially at room temperature
Atom Economy Moderate, with byproduct formationHigh, minimizing waste generation

Exploration of Photocatalytic or Electrochemical Transformations

Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, offering mild and selective reaction pathways. beilstein-journals.orgmdpi.com The application of photoredox catalysis to transformations involving this compound is a highly promising research avenue. For instance, the aryl bromide moiety could be a handle for photocatalytic cross-coupling reactions, while the sulfide (B99878) and alkyne groups could participate in photochemically induced additions or cyclizations. researchgate.net Similarly, electrochemical methods provide a reagent-free approach to oxidation and reduction, which could be selectively applied to the sulfur atom or the alkyne.

Potential Photocatalytic Reactions:

C-C and C-N bond formation: Utilizing the aryl bromide for coupling with various partners.

Sulfoxide (B87167) formation: Selective oxidation of the sulfide under mild, light-driven conditions.

Thiol-yne click reactions: Photoinitiated radical addition across the alkyne.

Integration into Flow Chemistry Systems for Scalable Production

For any compound to be of practical use, its synthesis must be scalable. Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automated, continuous production. nih.gov Developing a continuous flow synthesis of this compound would be a crucial step towards its larger-scale availability for further research and application. This would involve the optimization of reaction parameters such as flow rate, temperature, and catalyst loading in a microreactor setup. The integration of in-line purification techniques would further enhance the efficiency of such a system.

FeatureBatch SynthesisFlow Synthesis
Scalability Difficult to scale safelyReadily scalable by extending run time
Safety Potential for thermal runawayEnhanced temperature control, smaller reaction volumes
Reproducibility Can be variableHigh degree of consistency and control
Process Control Manual or semi-automatedFully automated with real-time monitoring

Discovery of Novel Catalyst Systems for Highly Selective Reactions

The unique combination of functional groups in this compound presents a challenge and an opportunity for the development of novel catalyst systems that can achieve high selectivity. For example, catalysts that can selectively activate the C-Br bond without affecting the alkyne or sulfide would be highly valuable. This could involve the design of new ligands for transition metal catalysts or the exploration of organocatalysts that can mediate specific transformations. scispace.com High-throughput screening of catalyst libraries could accelerate the discovery of optimal systems for desired reactions.

Synergistic Applications with Other Disciplines of Chemical Research

The true potential of this compound may be realized through its application in interdisciplinary research. In materials science, the compound could serve as a monomer for the synthesis of novel sulfur-containing polymers with interesting electronic or optical properties. The terminal alkyne is a prime functional group for "click" chemistry, allowing for the straightforward conjugation of this molecule to biomolecules or surfaces. In medicinal chemistry, the bromoaryl sulfide scaffold is found in various biologically active compounds, suggesting that derivatives of this molecule could be explored as potential therapeutic agents. jmchemsci.comnih.gov

Potential Interdisciplinary Applications:

Materials Science: Synthesis of conductive polymers and functional thin films.

Bioconjugation: Labeling of proteins and other biomolecules via click chemistry.

Medicinal Chemistry: A scaffold for the development of new drug candidates.

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
  • Reaction monitoring by TLC or GC-MS is critical to optimize yields (typically 60–85%) .

Basic: What characterization techniques confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) identify key signals:
    • Aromatic protons (δ 7.2–7.5 ppm, para-substituted pattern).
    • Propynyl sulfanyl group (triplet for ≡C-H at δ 2.8–3.1 ppm; S-C≡C resonance in ¹³C NMR at ~90 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 243.9412 for C₉H₇BrS) .
  • IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and C-S bond (650–750 cm⁻¹) validate functional groups .

Advanced: How to design experiments to study its reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

  • Reaction Setup : Use Pd catalysts (e.g., PdCl₂(dppf)) with ligands (XPhos) in anhydrous DMF at 80–100°C. Optimize base (K₂CO₃ vs. Cs₂CO₃) to minimize side reactions .
  • In Situ Monitoring : Employ GC-MS or ¹H NMR to track intermediate formation (e.g., oxidative addition of Pd⁰ to C-Br bond).
  • Mechanistic Probes :
    • Isotopic labeling (e.g., ¹³C-labeled alkyne) to trace coupling pathways.
    • DFT studies (B3LYP/6-31G*) to model transition states and electronic effects of the sulfanyl group .

Advanced: How can computational methods (e.g., DFT) elucidate its electronic structure and reactivity?

Methodological Answer:

  • DFT Parameters :
    • Use hybrid functionals (B3LYP) with exact exchange terms to model bromine’s electron-withdrawing effects and alkyne π-system delocalization .
    • Basis sets (6-311++G**) improve accuracy for sulfur and bromine atoms .
  • Applications :
    • Calculate Fukui indices to predict electrophilic/nucleophilic sites for substitution reactions.
    • Simulate UV-Vis spectra (TD-DFT) to correlate experimental λₘₐₐ with electronic transitions .

Advanced: How to resolve contradictions in reported reaction yields (e.g., Suzuki coupling)?

Methodological Answer:

  • Variables to Test :
    • Steric Effects : Bulky substituents on the boronic acid may hinder coupling. Compare yields using aryl vs. alkyl boronic acids .
    • Catalyst Loading : Screen Pd(OAc)₂ (1–5 mol%) with SPhos ligand to balance cost and efficiency.
    • Solvent Polarity : Test toluene (nonpolar) vs. DMF (polar) to optimize solubility of intermediates.
  • Analytical Validation :
    • Use HPLC to quantify side products (e.g., homocoupling of boronic acid).
    • X-ray crystallography (SHELX) confirms stereochemistry of biaryl products .

Advanced: What methodologies assess its biological interactions (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays :
    • Incubate with target enzymes (e.g., cytochrome P450) in PBS buffer (pH 7.4) at 37°C. Monitor inhibition via UV-Vis (NADPH depletion at 340 nm) .
  • Molecular Docking :
    • Use AutoDock Vina to model ligand-enzyme binding. Parameterize the sulfanyl group’s van der Waals radius and partial charges .
  • Toxicity Profiling :
    • MTT assay on HEK293 cells (24–48 hr exposure) to determine IC₅₀. Compare with structurally similar analogs (e.g., 4-bromophenyl methyl sulfide) to isolate toxicity contributions .

Table 1: Comparison of Structural Analogs

CompoundKey FeaturesReactivity Differences
4-Bromophenyl methyl sulfideLacks alkyne groupLower cross-coupling efficiency
1-Bromo-4-(phenylethynyl)benzeneReplaces S with C≡CPhEnhanced π-π stacking in catalysis
1-Bromo-4-(tert-butylsulfanyl)benzeneBulkier substituentSteric hindrance in nucleophilic substitution
Data sourced from comparative studies in and .

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